![molecular formula C22H21F2N3O B608602 Ljh685 CAS No. 1627710-50-2](/img/structure/B608602.png)
Ljh685
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LJH685 is a potent, ATP-competitive and selective RSK inhibitor . It inhibits RSK1, 2, and 3 biochemical activities with IC50s of 6, 5, 4 nM, respectively . The empirical formula for LJH685 is C22H21F2N3O .
Molecular Structure Analysis
Structural analysis confirms that LJH685 binds to the RSK2 N-terminal kinase ATP-binding site . The inhibitor adopts an unusual nonplanar conformation that explains its excellent selectivity for RSK family kinases .Physical And Chemical Properties Analysis
LJH685 is a white to beige powder . It is soluble in DMSO at 2 mg/mL when warmed . The molecular weight of LJH685 is 381.42 .Aplicaciones Científicas De Investigación
Inhibition of RSKs in Acute Myeloid Leukemia (AML)
LJH-685 is a potent inhibitor of Ribosomal S6 Kinases (RSKs), which function downstream of the Ras/Raf/MEK/ERK signaling pathway . In Acute Myeloid Leukemia (AML) cells, LJH-685 has been shown to inhibit the proliferation and clone formation, cause cell cycle arrest, and induce apoptosis via inhibiting the RSK-YB-1 signaling pathway .
Sensitivity in FLT3-ITD Mutations
AML cells carrying FLT3-ITD mutations, such as MV4-11 and MOLM-13 cells, have been found to be more sensitive to LJH-685 than other AML cell lines . This suggests that LJH-685 could be particularly effective in treating AML with FLT3-ITD mutations.
Combination Therapy with FLT3 Inhibitor
The combination of LJH-685 and FLT3 inhibitor FF-10101 has been shown to promote apoptosis and inhibit proliferation of AML cell lines . This combination therapy could provide new targets for therapeutic intervention, especially for AML with FLT3-ITD mutations and Daunorubicin-resistant AML .
Activation of mTORC1 and eIF4B
LJH-685 has been found to activate the mTORC1/S6K/4EBP1 pathway and eIF4B cooperatively with PIM . This activation promotes the proliferation and survival of AML cells by enhancing the eIF4F complex formation required for cap-dependent translation .
Inhibition of Bad and BIM
LJH-685 also phosphorylates Bad on S75 and downregulates BIM-EL in cooperation with ERK . This inhibition of Bad and BIM contributes to the enhanced proliferation and survival of AML cells .
Selective Inhibition of RSK Family Kinases
LJH-685 is known to be the most selective and potent pan-RSK inhibitor . Its excellent selectivity for RSK family kinases makes it a promising candidate for targeted therapies .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFKDGKRLMXEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol | |
CAS RN |
1627710-50-2 |
Source
|
Record name | LJH-685 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LJH-685 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.